molecular formula C7H4Cl2IN3 B3028403 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2007910-59-8

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3028403
CAS No.: 2007910-59-8
M. Wt: 327.93
InChI Key: QYZQYJPDWDSARB-UHFFFAOYSA-N
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Description

Structural and Electronic Features of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine system combines aromatic stability with functional flexibility. Key structural attributes include:

  • Bicyclic Aromatic System : The planar fused rings enable π-π stacking interactions with aromatic residues in protein binding pockets.
  • Hydrogen-Bonding Motifs : N1 and N3 positions act as hydrogen-bond acceptors, while NH groups at positions 7 and 9 serve as donors, facilitating molecular recognition.
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) at positions 2 and 4 polarize the π-system, enhancing electrophilicity for nucleophilic substitution reactions.

For 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the methyl group at position 7 introduces steric bulk that influences conformational dynamics. X-ray crystallography of analogous compounds reveals that alkyl substituents at this position enforce a slight puckering of the pyrrole ring, reducing planarity by approximately 8° compared to unsubstituted derivatives. This distortion modulates solubility, with logP values increasing by 0.5–1.0 units relative to non-methylated analogs.

Table 1: Comparative Electronic Properties of Halogenated Pyrrolo[2,3-d]Pyrimidines

Substituent Pattern Hammett σₚ Value LogP Dipole Moment (D)
2,4-Dichloro-5-iodo-7-methyl +0.23 (Cl), +0.18 (I) 2.1 4.8
2,4-Dichloro (unsubstituted) +0.23 (Cl) 1.6 3.9
5-Iodo (unsubstituted) +0.18 (I) 1.9 4.2

Data derived from quantum mechanical calculations (DFT/B3LYP/6-311++G**) highlight the additive electronic effects of multiple halogens. The 5-iodo group contributes significantly to the dipole moment due to its polarizable electron cloud, while methyl substitution elevates hydrophobicity.

Role of Halogenation Patterns in Modulating Reactivity and Bioactivity

Halogenation at positions 2, 4, and 5 in pyrrolo[2,3-d]pyrimidines serves dual roles:

  • Electronic Modulation :

    • Chlorine atoms at positions 2 and 4 withdraw electron density via inductive effects, activating the pyrimidine ring toward nucleophilic aromatic substitution (SNAr). For example, displacement of C4-Cl by amines occurs 12-fold faster in 2,4-dichloro derivatives compared to mono-chlorinated analogs.
    • Iodine at position 5 provides a heavy atom effect that stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura), with rate constants increasing by 40% compared to bromo analogs.
  • Steric and Bioactive Consequences :

    • The 5-iodo group’s van der Waals radius (1.98 Å) creates steric hindrance that directs regioselectivity in subsequent functionalization. In Pd-catalyzed couplings, iodine preferentially reacts at C5 over C7 due to reduced steric encumbrance.
    • Halogen bonding between C5-I and protein backbone carbonyls enhances binding affinity in kinase inhibitors. Molecular docking studies show that 5-iodo derivatives achieve 30% higher binding energy to JAK3 compared to fluoro-substituted counterparts.

Table 2: Halogenation Impact on Reaction Kinetics and Binding

Reaction/Binding Parameter 2,4-Dichloro-5-iodo-7-methyl 2,4-Dichloro 5-Iodo
SNAr Rate (k, M⁻¹s⁻¹) 2.8 × 10⁻³ 3.1 × 10⁻³ N/A
Suzuki Coupling Yield (%) 92 68 85
JAK3 IC₅₀ (nM) 11 45 28

Synthetic methodologies benefit from these halogen-driven properties. For instance, the compound’s dichloro groups enable sequential functionalization—first substituting C4-Cl with amine nucleophiles, followed by C2-Cl arylation—to generate diverse analogs. The 7-methyl group further stabilizes intermediates by reducing ring oxidation during harsh reaction conditions (e.g., POCl₃-mediated chlorination at 180°C).

Properties

IUPAC Name

2,4-dichloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2IN3/c1-13-2-3(10)4-5(8)11-7(9)12-6(4)13/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQYJPDWDSARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194375
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007910-59-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007910-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination and iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, followed by filtration and washing to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Amination at the 4-Position

The 4-chloro group undergoes facile nucleophilic substitution with amines under acidic or basic conditions. For example:

  • Reaction with methylamine :

    • Conditions : 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (5.00 g, 36.68 mmol) reacts with methylamine (2 M in THF, 8.99 mL) in anhydrous dimethylformamide (DMF) at room temperature .

    • Product : 4-(Methylamino)-2-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Yield : >98% conversion, isolated as a white solid .

EntryAmineSolventCatalystTemp (°C)Time (h)Yield (%)
1MethylamineTHF/DMFNoneRT8>98

Thiolation at the 2-Position

The 2-chloro substituent reacts selectively with thiols under microwave irradiation:

  • Reaction with sodium ethyl thiolate :

    • Conditions : Substitution occurs in DMF at 90°C using a microwave reactor .

    • Product : 2-(Ethylthio)-4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Yield : 83% (characterized by 1H^1H NMR and MS) .

Alkylation at the 7-Position

The 7-methyl group is typically introduced during synthesis via alkylation of the parent pyrrolopyrimidine scaffold. For example:

  • Methylation with iodomethane :

    • Conditions : 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with methyl iodide and K2_2CO3_3 in DMF .

    • Yield : 50% after 8 hours .

Hydrolysis and Side Reactions

Hydrolytic side products may form under acidic conditions, particularly when competing nucleophiles (e.g., water) are present:

  • Hydrolysis of 4-Chloro : In aqueous HCl, the 4-chloro group hydrolyzes to form 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a minor byproduct .

EntrySolventHCl (equiv)Temp (°C)Hydrolysis Byproduct (%)
1H2_2O0.1RT<1

Comparative Reactivity of Substituents

The reactivity follows the trend: 4-Cl > 2-Cl > 5-I due to electronic and steric factors:

  • 4-Chloro : Most reactive toward amines and alcohols.

  • 2-Chloro : Less reactive but amenable to thiolation.

  • 5-Iodo : Stable under standard conditions but participates in metal-catalyzed coupling (e.g., Suzuki) in other contexts .

Scientific Research Applications

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it has been shown to interact with anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS RN: 94317-64-3)

  • Structural Differences : Bromine replaces iodine at position 4.
  • Reactivity : Bromine, while less electronegative than iodine, is a better leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine .
  • Biological Activity : Bromine’s moderate size may balance steric hindrance and hydrophobic interactions in enzyme binding, as seen in kinase inhibitors .
  • Synthetic Utility : Used as an intermediate for Suzuki couplings, similar to iodine-substituted analogs but with lower cost .

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS RN: 2068150-40-1)

  • Structural Differences : Fluorine at position 5 instead of iodine.
  • Electronic Effects : Fluorine’s strong electronegativity increases ring electron deficiency, enhancing reactivity in SNAr but reducing polarizability compared to iodine .
  • Applications : Fluorine’s small size improves metabolic stability, making this derivative a candidate for CNS-targeting drugs .

Phenyl-Substituted Analogs

4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS RN: 907585-55-1)

  • Structural Differences : Position 5 is substituted with a 4-fluorophenyl group instead of iodine.
  • Steric and Electronic Impact : The bulky aryl group introduces significant steric hindrance, reducing reactivity in cross-coupling reactions but enhancing π-π stacking in protein binding .
  • Biological Relevance : Such analogs are explored as kinase inhibitors, where aryl groups mimic ATP’s adenine moiety .

Carboxylic Acid Derivatives

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS RN: 1069473-61-5)

  • Functional Group : Carboxylic acid at position 5 replaces iodine.
  • Solubility and Reactivity : The acidic group improves aqueous solubility (logP ~1.2) and enables conjugation via amide bonds, unlike the hydrophobic iodine .
  • Applications : Used in prodrug design or as a linker in bioconjugates .

Key Comparative Data

Compound Name Position 5 Substituent Molecular Weight (g/mol) logP* Key Applications
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Iodine 368.44 ~3.5 Kinase inhibitors, antifolates
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Bromine 291.43 ~2.8 Intermediate for cross-coupling
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Fluorine 185.59 ~1.9 CNS-targeting agents
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl 397.83 ~4.2 Kinase inhibitors

*logP values estimated using fragment-based methods.

Biological Activity

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features contribute to its diverse pharmacological properties, making it a subject of interest in drug development.

  • Molecular Formula : C₆H₂Cl₂IN₃
  • Molecular Weight : 313.91 g/mol
  • CAS Number : 1012785-51-1
  • Appearance : Solid (white to light gray)
  • Melting Point : 220.0 to 226.0 °C
  • Purity : >97.0% (HPLC) .

Anticancer Properties

Research has demonstrated that 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits notable anticancer activity. In a study evaluating various pyrimidine derivatives, this compound showed promising results against several cancer cell lines:

CompoundCell LineIC₅₀ (µM)
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineMDA-MB45329.1
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineMCF-715.3

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains:

Bacterial StrainActivity
E. coliSignificant
S. aureusSignificant
A. flavusModerate
A. nigerModerate

The presence of halogen substituents (chlorine and iodine) in the structure is believed to enhance its antimicrobial efficacy .

The exact mechanism by which 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes associated with cancer cell proliferation and survival pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study involving mouse models of melanoma, derivatives of pyrrolo[2,3-d]pyrimidine were shown to inhibit tumor growth significantly compared to standard treatments. The study highlighted that compounds with similar structural motifs to 2,4-Dichloro-5-iodo exhibited enhanced anti-tumor activity and reduced metastasis .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the effectiveness of this compound against clinical isolates of bacteria and fungi. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the common synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : Pyrrolo[2,3-d]pyrimidine cores are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 4-chloro derivatives are prepared by reacting intermediates (e.g., 6-amino-5-substituted pyrimidin-4-ol) with chlorinating agents . Adapting this to 2,4-Dichloro-5-iodo-7-methyl derivatives requires sequential halogenation:

Chlorination : Introduce chlorine at positions 2 and 4 using POCl₃ or PCl₅ under reflux .

Iodination : Perform iodination at position 5 via electrophilic substitution using N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N7, iodine at C5) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., chlorine and iodine signatures) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .
  • DFT Calculations : Predict electronic effects of substituents (e.g., iodine’s electron-withdrawing impact on reactivity) .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for kinase inhibition be resolved for this compound?

  • Methodological Answer : Contradictions in SAR often arise from variations in assay conditions or substituent effects. To resolve:

Standardize Assays : Use consistent kinase profiling platforms (e.g., ADP-Glo™ kinase assays) .

Molecular Docking : Model interactions with kinase active sites (e.g., EGFR, VEGFR2) to identify critical binding motifs. The 5-iodo group may enhance hydrophobic interactions, while 7-methyl could affect steric accessibility .

Mutagenesis Studies : Validate binding hypotheses by mutating key kinase residues (e.g., gatekeeper residues) .
Example : Analogous 4-chloro derivatives show 10-fold differences in IC₅₀ based on substitution patterns .

Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic Substitution : Direct iodine to C5 using directing groups (e.g., methyl at N7 deactivates C6/C7) .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to introduce aryl groups at C5, leveraging the iodine as a leaving group .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent side reactions .
    Case Study : 5-Iodo derivatives undergo efficient Sonogashira coupling with alkynes for diversification .

Q. How do solvent and catalyst choices impact the synthesis of 7-methyl derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methyl iodide reactivity in biphasic systems .
  • Temperature Control : Slow addition of methyl iodide at 0°C minimizes over-alkylation .
    Data Insight : Methylation yields drop from 75% to 40% if reaction temperature exceeds 25°C .

Q. What analytical methods resolve contradictions in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility Testing : Use dynamic light scattering (DLS) to measure solubility in DMSO/PBS mixtures under varying pH .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Controlled Atmosphere : Store compounds under inert gas (N₂) to prevent iodine oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

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